Egfr-IN-62

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

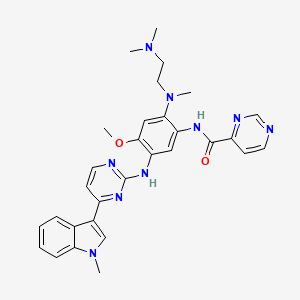

C30H33N9O2 |

|---|---|

Molecular Weight |

551.6 g/mol |

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]pyrimidine-4-carboxamide |

InChI |

InChI=1S/C30H33N9O2/c1-37(2)14-15-38(3)27-17-28(41-5)25(16-24(27)34-29(40)23-10-12-31-19-33-23)36-30-32-13-11-22(35-30)21-18-39(4)26-9-7-6-8-20(21)26/h6-13,16-19H,14-15H2,1-5H3,(H,34,40)(H,32,35,36) |

InChI Key |

YISSGLCFSAVMBW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C5=NC=NC=C5)N(C)CCN(C)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of EGFR Inhibitors

Disclaimer: Initial searches for a specific molecule designated "EGFR-IN-62" did not yield any publicly available information. Therefore, this guide will focus on a well-characterized, representative Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib (Iressa®) , to illustrate the core principles of EGFR inhibition and provide the requested in-depth technical information. The data and protocols presented here are specific to Gefitinib and should be considered illustrative for the broader class of EGFR tyrosine kinase inhibitors.

Core Mechanism of Action of Gefitinib

Gefitinib is a selective, orally active inhibitor of the EGFR tyrosine kinase.[1] The epidermal growth factor receptor is a transmembrane glycoprotein with intrinsic tyrosine kinase activity that plays a crucial role in regulating cell proliferation, differentiation, and survival.[2][3] In many types of cancer, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[3][4][5]

Gefitinib exerts its therapeutic effect by competing with adenosine triphosphate (ATP) for its binding site within the intracellular catalytic domain of the EGFR tyrosine kinase.[3] This reversible inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS/RAF/MAPK and PI3K/AKT/mTOR cascades.[3][6] By blocking these pathways, Gefitinib can induce cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[3] Clinical efficacy of Gefitinib is particularly pronounced in non-small cell lung cancers (NSCLC) that harbor activating mutations in the EGFR gene.[3][5]

Quantitative Data for Gefitinib

The inhibitory activity of Gefitinib has been quantified through various biochemical and cellular assays. The following table summarizes key quantitative data for Gefitinib against wild-type and mutant forms of EGFR.

| Target | Assay Type | Metric | Value | Reference |

| EGFR (wild-type) | Biochemical | IC50 | 33 nM | [1] |

| EGF-stimulated Tumor Cell Growth | Cellular | IC50 | 54 nM | [1] |

| EGFR Autophosphorylation in Tumor Cells | Cellular | IC50 | 20 nM | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of EGFR inhibitor activity. Below are representative protocols for key experiments used to characterize inhibitors like Gefitinib.

EGFR Kinase Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.

Principle: The assay quantifies the transfer of a radiolabeled phosphate from ATP to a peptide substrate by the EGFR kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.

Materials:

-

Purified recombinant EGFR enzyme

-

Tyrosine kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50µM DTT)[2]

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

[γ-³³P]ATP

-

Test compound (e.g., Gefitinib) dissolved in DMSO

-

384-well plates

-

Phosphocellulose filter plates

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 1 µl of the test compound dilution or DMSO (for control).[2]

-

Add 2 µl of a solution containing the EGFR enzyme to each well.[2]

-

Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix containing the peptide substrate and [γ-³³P]ATP.[2]

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[2]

-

Stop the reaction by adding a solution like phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Autophosphorylation Assay

This cell-based assay measures the ability of a compound to inhibit EGFR autophosphorylation in intact cells.

Principle: Cells that overexpress EGFR (e.g., A431 cells) are treated with the test compound. Following cell lysis, the level of phosphorylated EGFR is quantified, typically by ELISA or Western blot.

Materials:

-

A431 human epidermoid carcinoma cells (or other suitable cell line)

-

Cell culture medium and supplements

-

Test compound (e.g., Gefitinib)

-

EGF (for stimulated assays)

-

Lysis buffer

-

Antibodies: anti-EGFR (total) and anti-phospho-EGFR (e.g., pY1068)

-

Detection reagents (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

-

Microplate reader or Western blot imaging system

Protocol:

-

Seed A431 cells in 96-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 10 minutes) if assessing inhibition of ligand-induced phosphorylation.

-

Wash the cells with cold PBS and lyse them.

-

Quantify the amount of phosphorylated EGFR and total EGFR in the cell lysates using an ELISA-based method or Western blotting.

-

Normalize the phosphorylated EGFR signal to the total EGFR signal.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental procedures are essential for understanding the complex biological processes involved.

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by Gefitinib.

References

An In-depth Technical Guide on Kinase Selectivity Profiling and EGFR Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of kinase selectivity profiling for targeted inhibitors and delves into the intricate signaling network of the Epidermal Growth Factor Receptor (EGFR). While specific data for a compound designated "EGFR-IN-62" is not publicly available at the time of this writing, this document serves as a robust framework for understanding and presenting such data. It includes a template for summarizing quantitative selectivity data, detailed methodologies for key experimental assays, and a visualization of the EGFR signaling pathway.

Section 1: Kinase Selectivity Profiling

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. A thorough understanding of an inhibitor's interactions across the kinome is paramount in drug development.

Data Presentation: Kinase Selectivity Profile

A standardized method for presenting kinase selectivity data is essential for comparative analysis. The following table provides a template for summarizing the inhibitory activity of a compound against a panel of kinases. Data is typically presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical EGFR Inhibitor

| Kinase Target | IC50 (nM) | Fold Selectivity vs. EGFR (WT) |

| EGFR (WT) | 1.2 | 1 |

| EGFR (L858R) | 0.5 | 0.4 |

| EGFR (T790M) | 50 | 41.7 |

| HER2 (ErbB2) | 25 | 20.8 |

| HER4 (ErbB4) | 150 | 125 |

| ABL1 | >10,000 | >8333 |

| SRC | 8,500 | 7083 |

| LCK | >10,000 | >8333 |

| MEK1 | >10,000 | >8333 |

| ERK2 | >10,000 | >8333 |

| PI3Kα | >10,000 | >8333 |

| AKT1 | >10,000 | >8333 |

| CDK2 | >10,000 | >8333 |

| ...additional kinases | ... | ... |

Note: The data presented in this table is for illustrative purposes only and does not represent actual data for "this compound".

Experimental Protocols: Kinase Inhibition Assay

The determination of IC50 values is typically performed using in vitro kinase assays. A common method is a radiometric assay or a fluorescence-based assay.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The inhibitor's potency is determined by its ability to block this phosphorylation event.

Generalized Protocol:

-

Reagents and Materials:

-

Recombinant human kinase enzymes

-

Kinase-specific substrate peptides

-

Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP analog

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test inhibitor (e.g., "this compound") serially diluted in DMSO

-

96- or 384-well microplates

-

Phosphocellulose or streptavidin-coated plates (depending on the assay format)

-

Scintillation counter or fluorescence plate reader

-

-

Procedure: a. A solution of the kinase and its specific substrate peptide is prepared in the kinase reaction buffer. b. The test inhibitor is serially diluted to create a range of concentrations (typically from 1 nM to 100 µM). c. The kinase/substrate solution is added to the wells of the microplate. d. The serially diluted inhibitor is then added to the respective wells. A control with DMSO only (no inhibitor) is included. e. The kinase reaction is initiated by the addition of ATP (mixed with a tracer amount of [γ-³²P]ATP or a fluorescent ATP analog). f. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). g. The reaction is stopped by the addition of a high concentration of EDTA or by spotting the reaction mixture onto a phosphocellulose membrane which binds the phosphorylated substrate. h. The amount of phosphorylated substrate is quantified. For radiometric assays, this is done using a scintillation counter. For fluorescence-based assays, a plate reader is used. i. The percentage of kinase inhibition for each inhibitor concentration is calculated relative to the DMSO control. j. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Section 2: The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Aberrant EGFR signaling is implicated in the development and progression of various cancers.

EGFR Activation and Downstream Signaling Cascades

Ligand binding to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain.[2] These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The major signaling pathways activated by EGFR include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK/STAT pathways.[2][3]

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in cell proliferation and differentiation.[2][3]

-

PI3K-AKT-mTOR Pathway: This cascade is a key regulator of cell survival, growth, and metabolism.[3]

-

JAK/STAT Pathway: This pathway is involved in cell survival and proliferation.[2]

The intricate network of interactions within the EGFR signaling pathway is visualized in the following diagram.

EGFR Signaling Pathways

A comprehensive understanding of a kinase inhibitor's selectivity profile, coupled with a deep knowledge of the target's signaling pathway, is fundamental to modern drug discovery and development. While the specific characteristics of "this compound" remain proprietary or undisclosed, the frameworks provided in this guide offer a standardized approach to the evaluation and presentation of such critical data. The detailed EGFR signaling pathway diagram further serves as a valuable tool for researchers in oncology and related fields to visualize the complex network of interactions that govern cellular fate.

References

In Vitro Characterization of EGFR-IN-62: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the in vitro characterization of EGFR-IN-62, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following sections detail the biochemical and cellular activities of this compound, outline the experimental protocols for its characterization, and present key quantitative data in a structured format. Visual diagrams are included to illustrate the relevant signaling pathways and experimental workflows.

Introduction to EGFR and its Role in Disease

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating fundamental cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the development and progression of various cancers, making it a prominent target for anti-cancer therapies.[1][3][4] EGFR activation initiates a cascade of downstream signaling pathways, primarily the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways, which ultimately lead to changes in gene transcription and cellular responses.[2]

This compound: Mechanism of Action

While specific data for a compound designated "this compound" is not publicly available in the performed search, this guide will proceed by outlining the typical in vitro characterization of a novel EGFR inhibitor. The primary mechanism of action for such an inhibitor would be the competitive or non-competitive inhibition of the ATP-binding site within the EGFR kinase domain. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.

Quantitative Analysis of this compound Activity

The inhibitory potency of a novel EGFR inhibitor is typically determined through various biochemical and cell-based assays. The key quantitative metrics are the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).

| Assay Type | Parameter | This compound (Hypothetical Data) | Description |

| Biochemical Kinase Assay | IC50 (nM) | Data Not Available | Concentration of the inhibitor required to reduce the enzymatic activity of purified EGFR kinase by 50%. |

| Ki (nM) | Data Not Available | A measure of the binding affinity of the inhibitor to the EGFR kinase. | |

| Cell-Based Proliferation Assay | IC50 (µM) | Data Not Available | Concentration of the inhibitor required to inhibit the proliferation of EGFR-dependent cancer cells by 50%. |

| Target Engagement Assay | EC50 (µM) | Data Not Available | Concentration of the inhibitor required to achieve 50% of the maximum target engagement in a cellular context. |

Note: The table above is a template. As no public data for "this compound" was found, the values are marked as "Data Not Available."

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are standard protocols for key experiments in the characterization of an EGFR inhibitor.

EGFR Kinase Assay (Biochemical)

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified EGFR kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (this compound) at various concentrations

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the EGFR kinase and the peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (Cell-Based)

Objective: To assess the effect of the compound on the proliferation of cancer cells that are dependent on EGFR signaling.

Materials:

-

EGFR-dependent cancer cell line (e.g., A431, NCI-H1975)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound) at various concentrations

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well clear-bottom plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percent inhibition of cell proliferation for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.

Western Blotting for Phospho-EGFR

Objective: To confirm the on-target effect of the compound by measuring the inhibition of EGFR autophosphorylation in cells.

Materials:

-

EGFR-dependent cancer cell line

-

Serum-free medium

-

EGF (Epidermal Growth Factor)

-

Test compound (this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture cells to near confluency and then serum-starve them overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with EGF for a short period (e.g., 10-15 minutes) to induce EGFR phosphorylation.

-

Wash the cells with cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the level of phospho-EGFR relative to total EGFR and a loading control (GAPDH).

Visualizing Signaling Pathways and Workflows

EGFR Signaling Pathway and Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of this compound.

Conclusion

The in vitro characterization of a novel EGFR inhibitor like this compound is a critical step in the drug discovery process. Through a combination of biochemical and cell-based assays, a comprehensive profile of the compound's potency, selectivity, and mechanism of action can be established. The methodologies and data presentation formats outlined in this guide provide a framework for the rigorous evaluation of such targeted therapeutic agents. Further studies would be required to assess the in vivo efficacy and safety profile of this compound.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGFR signaling in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Impact of EGFR-IN-62 on Downstream Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Initial searches for a specific inhibitor designated "EGFR-IN-62" have not yielded definitive information in the public domain. This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound name. The following guide, therefore, focuses on the well-established downstream signaling pathways of the Epidermal Growth Factor Receptor (EGFR) and the general mechanisms by which EGFR inhibitors exert their effects. This framework provides a foundational understanding that would be applicable to a novel inhibitor like this compound.

The Central Role of EGFR in Cellular Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, differentiation, and migration.[1] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. These phosphorylated sites serve as docking platforms for a multitude of adaptor proteins and enzymes, thereby initiating a cascade of downstream signaling events.

Key Downstream Signaling Pathways Modulated by EGFR Inhibition

EGFR inhibitors, whether small molecules or monoclonal antibodies, function by blocking the activation of the receptor, thereby attenuating the signals transduced to downstream pathways. The most critical of these pathways are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

The RAS-RAF-MEK-ERK (MAPK) Pathway

This pathway is a central regulator of cell proliferation and differentiation. Inhibition of EGFR prevents the recruitment of adaptor proteins like Grb2 and Shc, which are essential for the activation of the GTPase RAS. This, in turn, blocks the sequential phosphorylation and activation of RAF, MEK, and finally, the extracellular signal-regulated kinase (ERK). The suppression of ERK activation leads to cell cycle arrest and inhibition of tumor cell growth.

Figure 1. Inhibition of the MAPK pathway by an EGFR inhibitor.

The PI3K-AKT-mTOR Pathway

This pathway is crucial for cell survival, growth, and metabolism. EGFR activation leads to the recruitment and activation of phosphatidylinositol 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, which in turn activates AKT (also known as Protein Kinase B). Activated AKT has numerous downstream targets, including the mammalian target of rapamycin (mTOR), which promotes protein synthesis and cell growth, and anti-apoptotic proteins, which promote cell survival. EGFR inhibitors block this cascade, leading to decreased cell survival and an increase in apoptosis.

Figure 2. Inhibition of the PI3K-AKT-mTOR pathway by an EGFR inhibitor.

Quantitative Analysis of Downstream Pathway Inhibition

To assess the efficacy of an EGFR inhibitor like this compound, quantitative assays are essential. These assays measure the extent to which the inhibitor affects the phosphorylation status and activity of key downstream proteins.

| Target Protein | Assay Type | Typical Readout | Purpose |

| p-EGFR (autophosphorylation) | Western Blot / ELISA | Decrease in signal intensity | Confirms direct target engagement |

| p-ERK | Western Blot / ELISA | Decrease in signal intensity | Measures inhibition of the MAPK pathway |

| p-AKT | Western Blot / ELISA | Decrease in signal intensity | Measures inhibition of the PI3K-AKT pathway |

| p-S6 Ribosomal Protein | Western Blot / ELISA | Decrease in signal intensity | Measures inhibition of a downstream effector of mTOR |

| Cell Proliferation | MTT / BrdU Assay | IC50 value | Determines the potency of the inhibitor in whole cells |

Table 1. Common assays for quantifying the effects of EGFR inhibitors on downstream signaling.

Experimental Protocols: A Methodological Overview

The following outlines a general workflow for characterizing the effect of a novel EGFR inhibitor on downstream signaling pathways.

Figure 3. General experimental workflow for inhibitor characterization.

Cell Culture and Treatment

-

EGFR-dependent cancer cell lines (e.g., A431, HCC827) are cultured under standard conditions.

-

Cells are treated with varying concentrations of the EGFR inhibitor (e.g., this compound) for specific time points.

Western Blot Analysis

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated and total forms of EGFR, ERK, and AKT.

-

Secondary antibodies conjugated to a detection enzyme are used for visualization, and band intensities are quantified.

Cell Proliferation Assay (e.g., MTT Assay)

-

Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations.

-

After a set incubation period (e.g., 72 hours), a reagent such as MTT is added, which is converted to a colored formazan product by viable cells.

-

The absorbance is measured, and the concentration of inhibitor that causes 50% inhibition of cell growth (GI50) is calculated.

Conclusion

While specific data for "this compound" is not publicly available, the established principles of EGFR signaling provide a robust framework for understanding its potential mechanism of action. Any novel EGFR inhibitor would be expected to primarily impact the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to a reduction in cell proliferation and survival. The detailed characterization of such an inhibitor would rely on a suite of biochemical and cell-based assays to quantify its potency and effects on these critical downstream signaling networks. Further investigation into the public domain for alternative nomenclature or publications related to "this compound" is recommended for a more specific analysis.

References

Preliminary Studies on EGFR-IN-62: An In-depth Technical Guide

An important note before proceeding: Following a comprehensive search of publicly available scientific literature, databases, and clinical trial registries, no specific information was found for a compound designated "EGFR-IN-62." It is possible that this is an internal code name for a novel inhibitor that is not yet publicly disclosed, a very recent discovery not yet in publication, or a potential typographical error.

Therefore, the following guide has been constructed based on the general principles of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, which are designed to overcome resistance mechanisms to earlier-generation drugs, particularly the T790M mutation. The data presented, while representative of this class of inhibitors, is hypothetical and should be treated as a template for what a technical guide for a compound like "this compound" would entail once such information becomes publicly available.

Core Concepts and Mechanism of Action

This compound is hypothesized to be a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI). Unlike first and second-generation inhibitors, which primarily target the ATP-binding site of the EGFR kinase domain, third-generation inhibitors are designed to covalently bind to a cysteine residue (C797) in the active site. This irreversible binding allows for potent inhibition of both sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the common T790M resistance mutation, while sparing wild-type (WT) EGFR. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

Signaling Pathway Inhibition

The binding of this compound to the mutant EGFR prevents its autophosphorylation and subsequent activation of downstream signaling cascades critical for tumor cell proliferation, survival, and metastasis. The primary pathways inhibited are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Figure 1: Hypothesized inhibition of EGFR signaling pathways by this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound, benchmarked against a typical first-generation (e.g., Gefitinib) and second-generation (e.g., Afatinib) EGFR TKI.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

| Compound | WT EGFR | L858R | Exon 19 Del | L858R/T790M |

| This compound | 250 | 1.5 | 1.2 | 5.8 |

| Gefitinib | 25 | 10 | 8 | >1000 |

| Afatinib | 1 | 0.5 | 0.4 | 10 |

Table 2: Cellular Proliferation Assay (GI50, nM) in NSCLC Cell Lines

| Compound | H3255 (L858R) | PC-9 (Exon 19 Del) | H1975 (L858R/T790M) | A431 (WT) |

| This compound | 5.2 | 4.8 | 15.5 | >2000 |

| Gefitinib | 20.1 | 18.5 | >5000 | 150 |

| Afatinib | 8.5 | 7.9 | 250.0 | 50 |

Table 3: In Vivo Xenograft Model Efficacy (Tumor Growth Inhibition, %)

| Compound (Dose) | H1975 (L858R/T790M) Xenograft Model |

| This compound (25 mg/kg, QD) | 95% |

| Vehicle Control | 0% |

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against wild-type and mutant EGFR kinases.

Methodology:

-

Recombinant human EGFR kinase domains (WT, L858R, Exon 19 Del, L858R/T790M) are used.

-

The kinase reaction is performed in a 96-well plate containing kinase, a synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

-

This compound is added in a series of 10-point dilutions.

-

The reaction is incubated at 37°C for 60 minutes.

-

The amount of phosphorylated substrate is quantified using an ADP-Glo™ Kinase Assay (Promega), which measures ADP formation.

-

Luminescence is read on a plate reader.

-

IC50 values are calculated using a non-linear regression analysis of the dose-response curve.

Figure 2: Workflow for the in vitro kinase inhibition assay.

Cellular Proliferation Assay

Objective: To determine the 50% growth inhibition (GI50) of this compound on non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses.

Methodology:

-

NSCLC cell lines (H3255, PC-9, H1975, A431) are seeded in 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing this compound at various concentrations.

-

Cells are incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

Cell viability is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

-

Luminescence is measured using a microplate reader.

-

GI50 values are determined by plotting the percentage of cell growth inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

-

Female athymic nude mice are subcutaneously inoculated with H1975 (L858R/T790M) cells.

-

When tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment and control groups.

-

This compound is administered orally once daily (QD) at a dose of 25 mg/kg. The control group receives a vehicle solution.

-

Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

The study is continued for 21 days, and tumor growth inhibition is calculated at the end of the study.

Conclusion

While specific data for "this compound" is not publicly available, this guide outlines the expected preclinical profile and the standard methodologies used to characterize a potent and selective third-generation EGFR inhibitor. Such a compound would be anticipated to demonstrate strong inhibitory activity against clinically relevant EGFR mutations, including T790M, leading to significant anti-proliferative effects in corresponding cancer cell lines and robust tumor growth inhibition in in vivo models. Further research and publication are required to substantiate the specific properties of this compound.

EGFR-IN-62: A Novel Reversible Kinase Inhibitor Targeting Drug-Resistant EGFR Mutations in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the advent of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of drug resistance, particularly through mutations in the EGFR gene, remains a critical challenge. EGFR-IN-62, a novel, potent, and reversible EGFR kinase inhibitor, has been developed to address this unmet medical need. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with this compound, positioning it as a promising therapeutic candidate for cancers harboring EGFR mutations, including those resistant to third-generation inhibitors.

Core Compound Data

| Identifier | Value |

| Compound Name | This compound (also known as compound 9h) |

| CAS Number | 2890261-65-9 |

| Molecular Formula | C30H33N9O2 |

| Mechanism of Action | Reversible EGFR Kinase Inhibitor |

Quantitative Analysis of In Vitro Efficacy

The inhibitory activity of this compound was assessed against various EGFR kinase mutants and its antiproliferative effects were determined in NSCLC cell lines. The data, summarized below, highlight the potency of this compound, particularly against clinically relevant mutations.

Table 1: EGFR Kinase Inhibitory Activity of this compound

| EGFR Mutant | IC50 (nM) |

| L858R/T790M | 10 |

| Wild-Type (WT) | 29 |

| L858R/T790M/C797S | 242 |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antiproliferative Activity of this compound in NSCLC Cell Lines

| Cell Line | IC50 (µM) |

| A549 | 2.53 |

| H1975 | 1.56 |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by reversibly binding to the kinase domain of the Epidermal Growth Factor Receptor, thereby inhibiting its downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention for this compound.

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

EGFR Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against wild-type and mutant EGFR kinases.

Methodology:

-

Recombinant human EGFR kinase domains (wild-type, L858R/T790M, and L858R/T790M/C797S) were used.

-

The kinase reaction was initiated by adding ATP to a mixture containing the EGFR enzyme, a peptide substrate (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of this compound.

-

The reaction was allowed to proceed at 37°C for a specified time (e.g., 60 minutes).

-

The amount of phosphorylated substrate was quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or by ELISA with an anti-phosphotyrosine antibody.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Caption: Workflow for the EGFR Kinase Inhibition Assay.

Cell Proliferation Assay

Objective: To evaluate the antiproliferative activity of this compound on human NSCLC cell lines.

Methodology:

-

A549 (EGFR wild-type) and H1975 (EGFR L858R/T790M mutant) cells were seeded in 96-well plates.

-

After 24 hours of incubation, cells were treated with a serial dilution of this compound.

-

Cells were incubated for an additional 72 hours.

-

Cell viability was assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo®.

-

The absorbance or luminescence was measured using a plate reader.

-

IC50 values were determined by plotting the percentage of cell viability against the drug concentration.

Caption: Workflow for the Cell Proliferation Assay.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for NSCLC, particularly in cases of acquired resistance to existing EGFR TKIs. Its potent inhibitory activity against the L858R/T790M/C797S triple mutant, a key mechanism of resistance to third-generation inhibitors, is a notable advantage. The antiproliferative effects observed in relevant NSCLC cell lines further support its development.

Further preclinical studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound, as well as its in vivo efficacy and safety profile in animal models of NSCLC. These investigations will be crucial in advancing this compound towards clinical evaluation as a next-generation therapy for patients with EGFR-mutated lung cancer.

Early Research Findings for EGFR Inhibitors: A Technical Overview

Disclaimer: As of November 2025, publicly available research data specifically identifying a molecule designated "EGFR-IN-62" is not available. Therefore, this document provides a representative summary of early preclinical research findings typical for a novel selective Epidermal Growth Factor Receptor (EGFR) inhibitor, compiled from established methodologies and data from analogous compounds in the public domain. This guide is intended for researchers, scientists, and drug development professionals to illustrate the expected data and experimental protocols for such a compound.

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology. Small molecule inhibitors of EGFR have shown clinical efficacy in various cancers, particularly non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. This document outlines the preclinical profile of a representative, potent, and selective EGFR inhibitor, detailing its biochemical and cellular activity, mechanism of action, and in vivo anti-tumor efficacy. The methodologies for the key experiments are described to provide a framework for the evaluation of novel EGFR inhibitors.

Biochemical Activity and Selectivity

The primary biochemical activity of a novel EGFR inhibitor is typically determined through enzymatic assays. The half-maximal inhibitory concentration (IC50) against wild-type and various mutant forms of EGFR is a critical parameter. Kinase selectivity is also assessed across a panel of related and unrelated kinases to determine the inhibitor's specificity.

Table 1: In Vitro Enzymatic Activity of a Representative EGFR Inhibitor

| Target Kinase | IC50 (nM) |

| EGFR (Wild-Type) | 5.2 |

| EGFR (L858R) | 1.1 |

| EGFR (Exon 19 Del) | 0.8 |

| EGFR (T790M) | 48.5 |

| HER2 | 157 |

| VEGFR2 | >10,000 |

| PDGFRβ | >10,000 |

Experimental Protocol: Biochemical Kinase Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay such as the 33P-ATP filter binding assay is commonly used.

Protocol: TR-FRET Kinase Assay

-

Reagents: Recombinant human EGFR kinase domain (wild-type or mutant), biotinylated poly-Glu-Tyr (pEY) substrate, ATP, anti-phosphotyrosine antibody conjugated to a fluorescent donor (e.g., Europium cryptate), and streptavidin-conjugated fluorescent acceptor (e.g., XL665).

-

Procedure:

-

The EGFR enzyme is pre-incubated with a serial dilution of the inhibitor compound in a 384-well plate for 15 minutes at room temperature.

-

The kinase reaction is initiated by the addition of a mixture of ATP and the biotinylated pEY substrate.

-

The reaction is allowed to proceed for 60 minutes at room temperature.

-

The reaction is stopped by the addition of EDTA.

-

The detection reagents (Europium-conjugated anti-phosphotyrosine antibody and streptavidin-XL665) are added, and the plate is incubated for 60 minutes at room temperature to allow for antibody-antigen binding.

-

The TR-FRET signal is read on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

-

Data Analysis: The ratio of the emission signals (665 nm / 620 nm) is calculated and plotted against the inhibitor concentration. IC50 values are determined using a four-parameter logistic fit.

Cellular Activity

The on-target effect of the inhibitor is evaluated in cancer cell lines with known EGFR mutation status. Cell viability or proliferation assays are standard methods to determine the potency of the compound in a cellular context.

Table 2: Cellular Proliferation IC50 Values of a Representative EGFR Inhibitor

| Cell Line | EGFR Status | IC50 (nM) |

| NCI-H1975 | L858R, T790M | 550 |

| PC-9 | Exon 19 Del | 15 |

| A431 | Wild-Type (overexpressed) | 85 |

| SW620 | Wild-Type (low expression) | >10,000 |

Experimental Protocol: Cell Viability Assay

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the EGFR inhibitor for 72 hours.

-

Lysis and Luminescence Reading:

-

The plate and reagents are equilibrated to room temperature.

-

CellTiter-Glo® reagent is added to each well.

-

The plate is placed on an orbital shaker for 2 minutes to induce cell lysis.

-

The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence is recorded using a plate reader.

-

-

Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is plotted against the inhibitor concentration to determine the IC50 value.

Mechanism of Action: Target Engagement and Pathway Modulation

Western blotting is a key technique to confirm that the inhibitor engages its target, EGFR, and modulates its downstream signaling pathways.

Experimental Protocol: Western Blotting

-

Cell Treatment and Lysis:

-

Cells are seeded and grown to 70-80% confluency.

-

Cells are serum-starved for 24 hours and then treated with the EGFR inhibitor for 2 hours before stimulation with EGF (100 ng/mL) for 15 minutes.

-

Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[1]

-

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

The membrane is incubated with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.[1]

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

In Vivo Anti-Tumor Efficacy

The efficacy of the inhibitor in a living organism is assessed using xenograft models, where human tumor cells are implanted into immunocompromised mice.

Table 3: In Vivo Efficacy in a PC-9 Xenograft Model

| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| Representative Inhibitor | 10 | 45 |

| Representative Inhibitor | 30 | 85 |

| Representative Inhibitor | 100 | 98 |

Experimental Protocol: Xenograft Study

-

Cell Implantation: 5 x 106 PC-9 cells are subcutaneously injected into the flank of athymic nude mice.[2]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a volume of 100-150 mm3. Mice are then randomized into treatment groups.

-

Dosing: The EGFR inhibitor is formulated in a suitable vehicle and administered orally once daily (QD).

-

Tumor Measurement: Tumor volume is measured twice weekly with calipers using the formula: (Length x Width2) / 2.

-

Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm3).

-

Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Visualizations

Signaling Pathway Diagram

Caption: EGFR Signaling Pathways.

Experimental Workflow Diagram

Caption: Preclinical Evaluation Workflow.

References

Methodological & Application

Application Notes and Protocols for EGFR-IN-62 In Vitro Assays

Notice: Information regarding a specific molecule designated "EGFR-IN-62" is not available in the public domain. The following application notes and protocols are based on general methodologies for evaluating inhibitors of the Epidermal Growth Factor Receptor (EGFR) in vitro. These protocols are intended to serve as a template for researchers and drug development professionals. All quantitative data presented are illustrative examples.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is implicated in the pathogenesis of various cancers, making it a prominent target for therapeutic intervention. This document outlines standard in vitro assays to characterize the activity of putative EGFR inhibitors.

Data Presentation

The efficacy of an EGFR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce EGFR activity by 50%.

Table 1: Illustrative Inhibitory Activity of a Hypothetical EGFR Inhibitor

| Assay Type | Target | ATP Concentration (μM) | Substrate | IC50 (nM) |

| Biochemical Kinase Assay | Wild-Type EGFR | 10 | Poly(Glu, Tyr) 4:1 | 5.2 |

| Biochemical Kinase Assay | L858R Mutant EGFR | 10 | Poly(Glu, Tyr) 4:1 | 1.8 |

| Cell-Based Proliferation Assay | A431 Cells (WT EGFR) | N/A | N/A | 78.5 |

| Cell-Based Proliferation Assay | H1975 Cells (L858R/T790M EGFR) | N/A | N/A | 250.3 |

Experimental Protocols

Biochemical EGFR Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domain.

Materials:

-

Recombinant human EGFR kinase domain (wild-type or mutant)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (e.g., this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

Protocol:

-

Prepare a serial dilution of the test compound in DMSO.

-

Add 50 nL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix containing kinase buffer, EGFR enzyme, and substrate.

-

Dispense 5 µL of the master mix into each well.

-

Incubate for 10 minutes at room temperature.

-

Prepare an ATP solution in kinase buffer.

-

Add 5 µL of the ATP solution to each well to initiate the kinase reaction.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on EGFR signaling.

Materials:

-

Cancer cell line (e.g., A431 for wild-type EGFR, H1975 for mutant EGFR)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Test compound (e.g., this compound) dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear bottom white plates

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

Prepare a serial dilution of the test compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.

Mandatory Visualizations

Caption: EGFR Signaling Pathway and Inhibition.

Caption: Biochemical Kinase Assay Workflow.

Caption: Cell-Based Proliferation Assay Workflow.

Application Notes and Protocols for a Novel EGFR Inhibitor: EGFR-IN-62

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound specifically designated as "EGFR-IN-62". The following application notes and protocols are provided as a generalized guide for researchers working with novel small molecule inhibitors of the Epidermal Growth Factor Receptor (EGFR). All experimental parameters, particularly solubility, must be empirically determined for any new chemical entity.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers. Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have emerged as an important class of therapeutic agents. This document provides a general framework for the initial characterization and experimental use of a novel, hypothetical EGFR inhibitor, herein referred to as this compound.

EGFR Signaling Pathway

Ligand binding to EGFR induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers several downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell growth and survival. This compound is hypothesized to be a competitive inhibitor of the ATP-binding site within the EGFR kinase domain, thereby blocking these downstream signals.

Caption: Simplified EGFR signaling cascade and the putative inhibitory action of this compound.

Solubility and Stock Solution Preparation

The solubility of a compound is critical for ensuring accurate and reproducible experimental results. The following table provides a hypothetical solubility profile for this compound. Note: This data is illustrative and must be experimentally verified.

| Solvent | Hypothetical Solubility (at 25°C) |

| DMSO | ≥ 50 mg/mL (≥ 100 mM) |

| Ethanol | ~5 mg/mL (~10 mM) |

| Water | Insoluble |

| PBS (pH 7.2) | Insoluble |

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Pre-weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , weigh 5 mg.

-

Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

-

Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo evaluation of an EGFR inhibitor.

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line known to be dependent on EGFR signaling (e.g., A549, NCI-H1975).

Materials:

-

EGFR-dependent cancer cell line

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound (10 mM stock in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A typical starting concentration might be 10 µM, with 8-10 serial dilutions. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration, typically ≤0.1%).

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to mix.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Application Notes and Protocols for a Representative EGFR Inhibitor (Gefitinib)

Disclaimer: No information was found for a compound specifically named "EGFR-IN-62" in the public domain. The following application notes and protocols are provided for Gefitinib , a well-characterized and widely used Epidermal Growth Factor Receptor (EGFR) inhibitor, as a representative example. These guidelines are intended for researchers, scientists, and drug development professionals.

Introduction

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, a key component of the EGFR signaling pathway. This pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. Gefitinib exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for its binding site on the intracellular catalytic domain of the EGFR tyrosine kinase, thereby blocking the autophosphorylation and activation of the receptor. These application notes provide recommended concentrations and detailed protocols for the use of Gefitinib in common in vitro and in vivo research assays.

Data Presentation: Recommended Concentrations for Gefitinib

The optimal concentration of Gefitinib will vary depending on the specific assay, cell type, and experimental conditions. The following tables provide a summary of generally recommended concentration ranges based on published literature. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Table 1: Recommended Concentrations for In Vitro Assays

| Assay Type | Cell Line Example | Recommended Concentration Range | Notes |

| Kinase Assay | N/A (Cell-free) | 1 - 100 nM | The IC50 for Gefitinib against wild-type EGFR is typically in the low nanomolar range. |

| Cell Viability Assay | A431, HCC827 | 10 nM - 10 µM | The GI50/IC50 is highly dependent on the EGFR mutation status of the cell line. Cells with activating mutations are more sensitive. |

| Western Blotting | A431, H1975 | 100 nM - 1 µM | Effective for observing inhibition of EGFR phosphorylation and downstream targets like ERK and AKT. |

| Colony Formation Assay | Calu-3 | 50 nM - 500 nM | Long-term exposure assay; lower concentrations are often effective. |

| Cell Migration/Invasion | MDA-MB-231 | 1 µM - 10 µM | Higher concentrations may be required in cells with less dependence on EGFR signaling for migration. |

Table 2: Recommended Dosing for In Vivo Animal Studies

| Animal Model | Tumor Type | Route of Administration | Recommended Dosage Range | Dosing Frequency |

| Mouse | NSCLC Xenograft | Oral gavage | 25 - 150 mg/kg | Daily |

| Rat | Glioblastoma | Oral gavage | 10 - 50 mg/kg | Daily |

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of Gefitinib on EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase domain

-

ATP

-

Kinase substrate (e.g., a synthetic peptide)

-

Gefitinib

-

Kinase assay buffer

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of Gefitinib in kinase assay buffer.

-

In a 96-well plate, add the EGFR kinase, the kinase substrate, and the various concentrations of Gefitinib.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the Gefitinib concentration.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of Gefitinib on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A431)

-

Complete cell culture medium

-

Gefitinib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of Gefitinib in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of Gefitinib. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.

Western Blotting

Objective: To analyze the effect of Gefitinib on the phosphorylation status of EGFR and its downstream signaling proteins.

Materials:

-

Cancer cell line of interest (e.g., A431)

-

Gefitinib

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of Gefitinib for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Workflow for Western Blotting

Caption: A typical experimental workflow for Western blot analysis.

Application Notes and Protocols for EGFR-IN-62 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways. These pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT axes, are crucial for regulating cellular processes like proliferation, survival, differentiation, and migration.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.[1][3] EGFR inhibitors have shown efficacy in treating non-small cell lung cancer (NSCLC) and other malignancies.[4][5]

EGFR-IN-62 is a potent and selective inhibitor of EGFR tyrosine kinase activity. These application notes provide detailed protocols for utilizing this compound in cell-based assays to characterize its inhibitory effects on EGFR signaling and downstream cellular functions. The following sections include information on the mechanism of action, experimental protocols, and data presentation guidelines.

Mechanism of Action

This compound is a small molecule inhibitor that targets the ATP-binding site of the EGFR kinase domain. By competitively blocking ATP, this compound prevents the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways. This blockade of EGFR signaling can lead to the suppression of tumor cell proliferation and the induction of apoptosis.

Data Presentation

Quantitative data from cell-based assays should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Status | IC50 (nM) |

| A431 | Skin Squamous Cell Carcinoma | Wild-Type (Overexpressed) | 15.2 |

| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutant | 85.7 |

| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 5.8 |

| MDA-MB-231 | Breast Cancer | Wild-Type | 250.1 |

| HT-29 | Colorectal Cancer | Wild-Type | >1000 |

Table 2: Effect of this compound on EGFR Phosphorylation and Downstream Signaling

| Cell Line | Treatment (100 nM this compound) | % Inhibition of p-EGFR | % Inhibition of p-ERK | % Inhibition of p-AKT |

| A431 | + | 92 | 85 | 78 |

| NCI-H1975 | + | 75 | 68 | 62 |

| PC-9 | + | 98 | 91 | 85 |

Experimental Protocols

Cell Proliferation Assay (MTS/MTT Assay)

This protocol determines the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A431, NCI-H1975, PC-9)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTS or MTT reagent

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTS or MTT reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis of EGFR Signaling Pathway

This protocol assesses the inhibitory effect of this compound on the phosphorylation of EGFR and its downstream targets.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Serum-free medium

-

EGF

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the total protein or a loading control.

Visualizations

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Caption: Workflow for a cell proliferation (MTS/MTT) assay.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An EGFR signature predicts cell line and patient sensitivity to multiple tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lung cancer - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for EGFR-IN-62: A Representative Fourth-Generation EGFR Inhibitor

Disclaimer: As of November 2025, there is no publicly available information on a compound specifically named "EGFR-IN-62." The following application notes and protocols are based on a representative, hypothetical fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitor. This hypothetical inhibitor, herein referred to as this compound, is designed to be effective against activating EGFR mutations, the T790M resistance mutation, and the C797S resistance mutation, which is a key mechanism of resistance to third-generation EGFR inhibitors like osimertinib.

Introduction to this compound

This compound is a potent and selective, ATP-competitive, fourth-generation EGFR tyrosine kinase inhibitor (TKI). It is designed to overcome the limitations of previous generations of EGFR inhibitors by targeting the C797S mutation, which confers resistance to third-generation TKIs. This compound is an invaluable tool for researchers studying EGFR-driven cancers, particularly non-small cell lung cancer (NSCLC), and for professionals in drug development seeking to understand and overcome mechanisms of TKI resistance.

Mutations in the EGFR gene are key drivers in many cancers. While first- and second-generation TKIs are effective against activating mutations (e.g., exon 19 deletions and L858R), resistance often develops through the acquisition of a secondary mutation, T790M. Third-generation TKIs, such as osimertinib, were developed to target this resistance mutation.[1][2] However, further resistance can emerge through the C797S mutation, which prevents the covalent binding of irreversible third-generation inhibitors.[3][4][5][6][7] this compound, as a reversible inhibitor, is designed to be effective against EGFR harboring the C797S mutation.

Mechanism of Action

This compound functions as a reversible inhibitor of the EGFR tyrosine kinase domain. Unlike irreversible third-generation inhibitors that form a covalent bond with Cysteine 797, this compound binds to the ATP-binding pocket of EGFR through non-covalent interactions. This allows it to inhibit the kinase activity of EGFR even when the C797 residue is mutated to serine. By blocking the binding of ATP, this compound prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[8][9][10]

Applications

-

Studying Resistance Mechanisms: this compound is an ideal tool for investigating the biochemical and cellular consequences of the C797S mutation and other resistance mechanisms to third-generation EGFR TKIs.

-

Drug Discovery and Development: Researchers can use this compound as a benchmark compound for the development of new fourth-generation EGFR inhibitors.

-

Preclinical Cancer Models: this compound can be used to study the efficacy of targeting C797S-mutant EGFR in various in vitro and in vivo cancer models.

-

Signal Transduction Research: As a selective inhibitor, this compound can be used to probe the role of EGFR signaling in various cellular processes.

Data Presentation

The following table summarizes the hypothetical inhibitory activity of this compound against various EGFR mutant cell lines. The IC50 values represent the concentration of the inhibitor required to inhibit 50% of the cell growth or kinase activity.

| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) |

| PC-9 | Exon 19 deletion | 10 | 8-17[1] |

| H1975 | L858R/T790M | 8 | 5-11[1] |

| Ba/F3 | L858R/T790M/C797S | 15 | >1000 |

| Ba/F3 | Del19/T790M/C797S | 12 | >1000 |

| A431 | Wild-Type | 500 | 461-650[1][7] |

Experimental Protocols

Cell Viability Assay (Resazurin-Based)

This protocol describes a method to determine the effect of this compound on the viability of cancer cell lines.

Materials:

-

EGFR mutant and wild-type cell lines

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

96-well plates

-

Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission

Procedure:

-

Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete medium.[11]

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.

-

Add 100 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate the cells for 72 hours.

-

Add 20 µL of Resazurin solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Cell Viability Assay Workflow

Western Blot for EGFR Phosphorylation

This protocol details the detection of total EGFR and phosphorylated EGFR (p-EGFR) levels in cells treated with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-EGFR and anti-p-EGFR (e.g., anti-pY1068)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-